molecular formula C25H34N2O3 B10886227 2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazin-1-yl]methyl}phenol

2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazin-1-yl]methyl}phenol

Cat. No.: B10886227
M. Wt: 410.5 g/mol
InChI Key: TWWDNJKEYPETTK-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazino]methyl}phenol is a complex organic compound characterized by its unique structure, which includes a phenol group substituted with methoxy groups and a piperazine moiety linked to a phenylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazino]methyl}phenol typically involves multiple steps:

    Formation of the Phenol Core: The phenol core can be synthesized by methoxylation of a suitable precursor, such as 2,6-dimethoxyphenol.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate with a suitable linker, such as formaldehyde, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.

Major Products

    Oxidation: Quinones, phenolic derivatives.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated phenols.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazino]methyl}phenol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazino]methyl}phenol is unique due to its combination of a phenol core with methoxy groups and a piperazine moiety linked to a phenylcyclohexyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

2,6-dimethoxy-4-[[4-(4-phenylcyclohexyl)piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C25H34N2O3/c1-29-23-16-19(17-24(30-2)25(23)28)18-26-12-14-27(15-13-26)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-7,16-17,21-22,28H,8-15,18H2,1-2H3

InChI Key

TWWDNJKEYPETTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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